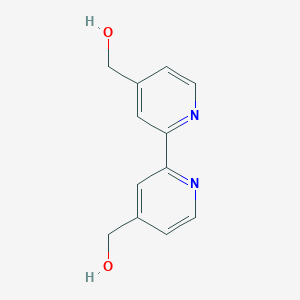
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Overview
Description
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine, commonly known as BHMB, is an organic compound used in various scientific research applications. It is a type of heterocyclic compound, which is made up of two pyridine rings joined together by two methylene bridges. BHMB is a colorless, odorless, crystalline solid with a melting point of 174-177°C and a boiling point of 289-290°C. It is soluble in methanol and ethanol and slightly soluble in water. BHMB has a wide range of applications in organic and inorganic chemistry, such as catalysis, ligand exchange, and coordination chemistry.
Scientific Research Applications
Synthesis of Bi-Functional Chelates : A study synthesized 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an intermediate for the synthesis of bi-functional chelates, suggesting applications in solid phase (Li et al., 2010).
Coordination Studies : New mono- and bis-hydroxy substituted 4,4'-bis(dialkylaminostyryl)-2,2'-bipyridines were prepared, showing promising coordination studies with [Ru(DEAS-bpy) 2] 2+ (Bouder, Massiot, & Bozec, 1998).
Formation of Two-Dimensional Polymers : Intermolecular hydrogen bonding in 4,4'-bis(4-hydroxybutyl)-2,2'-bipyridine leads to the formation of two-dimensional polymers and asymmetric crystallization (Iyer et al., 2005).
Dye-Sensitized Solar Cells : A heteroleptic ruthenium complex with a heteroaromatic-4,4'-pi-conjugated 2,2'-bipyridine based sensitizer demonstrated 9.1% photovoltaic efficiency in dye-sensitized solar cells (Abbotto et al., 2008).
Catalysts for Asymmetric Reduction : C2 symmetric 2,2'-bipyridyl imidazolidinone and oxazaborolidine derivatives provide catalysts for asymmetric reduction of acetophenone with high enantiomeric excesses (Ward et al., 2002).
Liquid Crystal Formation : Hydrogen bonding between bipyridines and 4-pentoxybenzoic acid contributes to liquid crystallinity in mixtures, with smectic behavior attributed to the stabilization of layered structures arising from hydrogen-bonded catemer strands (Martinez-Felipe et al., 2016).
Photoelectrosynthesis Cells : Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes are essential for stable chemical binding on metal oxide surfaces in dye-sensitized photoelectrosynthesis cells (Norris et al., 2013).
Optoelectronic Applications : Organometallic networks based on 2,2'-bipyridine-containing poly(p-phenylene ethynylene)s show potential for optoelectronic applications (Kokil, Yao, & Weder, 2005).
Properties
IUPAC Name |
[2-[4-(hydroxymethyl)pyridin-2-yl]pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXGRDMHWYLJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457260 | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109073-77-0 | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

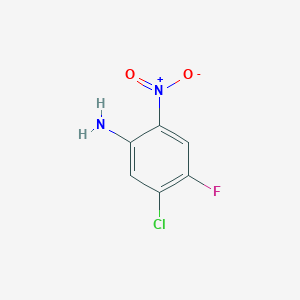
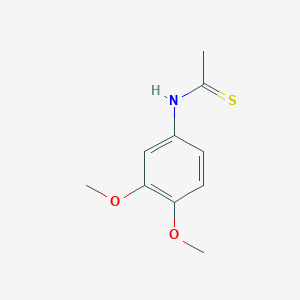

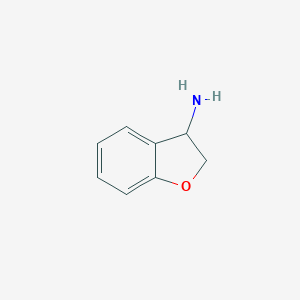
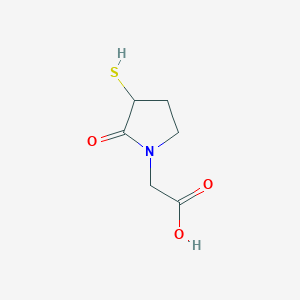

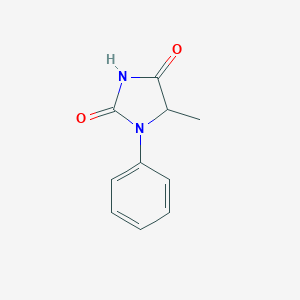
![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
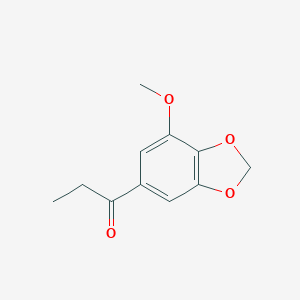
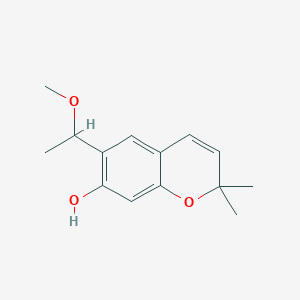
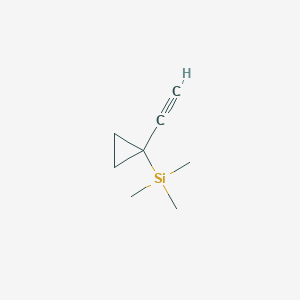
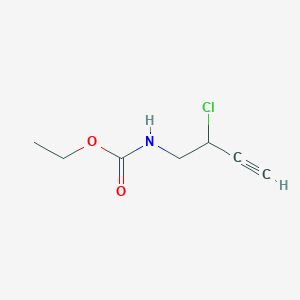
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)
